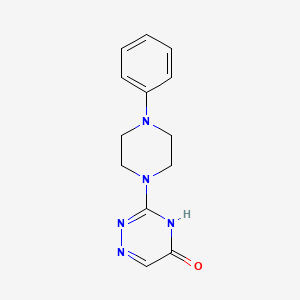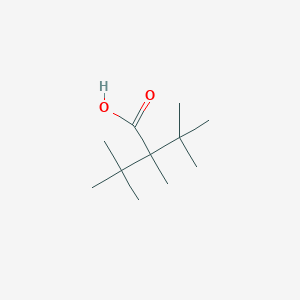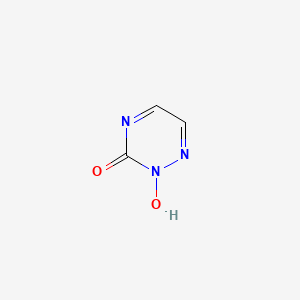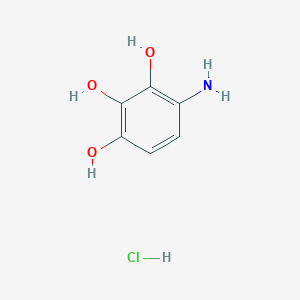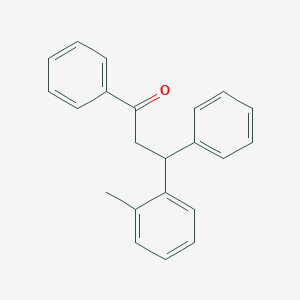![molecular formula C15H9F3N2O6 B14002149 [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate CAS No. 7402-84-8](/img/structure/B14002149.png)
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and a 3,5-dinitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [3-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Diamino derivatives with amino groups replacing the nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Trifluoromethyl)phenyl]methyl benzoate: Similar structure but lacks the nitro groups.
[3-(Trifluoromethyl)phenyl]methyl 4-nitrobenzoate: Contains a single nitro group instead of two.
[3-(Trifluoromethyl)phenyl]methyl 2,4-dinitrobenzoate: Nitro groups are positioned differently on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and dinitro groups in [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate makes it unique. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the dinitro groups provide sites for redox reactions and potential biological activity .
Propiedades
Número CAS |
7402-84-8 |
|---|---|
Fórmula molecular |
C15H9F3N2O6 |
Peso molecular |
370.24 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H9F3N2O6/c16-15(17,18)11-3-1-2-9(4-11)8-26-14(21)10-5-12(19(22)23)7-13(6-10)20(24)25/h1-7H,8H2 |
Clave InChI |
UJSJZYMMPCEZTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
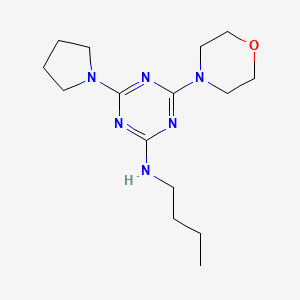
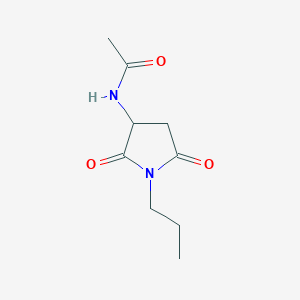
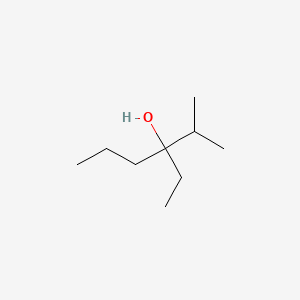

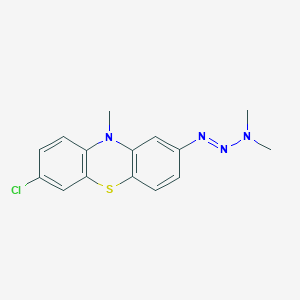
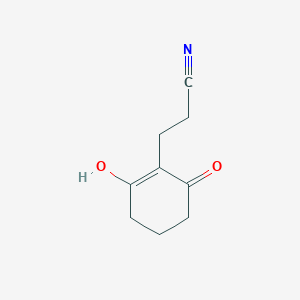
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
